Nateglinide is a synthetic amino acid derivative that acts as a rapid and short-acting insulin secretagogue. [] It belongs to the meglitinide class of antidiabetic agents. [] Nateglinide is widely used in scientific research to investigate its mechanism of action, its interactions with other drugs, and its potential applications in the treatment of type 2 diabetes mellitus.
Future Directions
Development of novel nateglinide analogues with improved pharmacokinetic profiles: Future research could focus on synthesizing derivatives with longer half-lives to reduce dosing frequency and potentially improve patient compliance. [, , ]
Investigating the potential of nateglinide in combination therapies: Combining nateglinide with other antidiabetic agents, such as metformin or GLP-1 agonists, could provide additive or synergistic effects in managing hyperglycemia. [, , ]
Elucidating the role of transporters in nateglinide disposition: Further research is needed to fully characterize the contribution of transporters, like monocarboxylate transporter 6 (MCT6), in the intestinal absorption and disposition of nateglinide. [, ]
Exploring the potential extra-pancreatic effects of nateglinide: Emerging evidence suggests that nateglinide may have vasorelaxant effects through its action on vascular smooth muscle cells. [] Further investigation of these effects could lead to new therapeutic applications.
Related Compounds
L-Nateglinide
L-Nateglinide is the enantiomer of Nateglinide, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. []
Relevance: While both Nateglinide and L-Nateglinide inhibit K(ATP) channels, L-Nateglinide exhibits lower potency. [] Pharmacokinetic studies in Goto-Kakizaki rats, a model for type 2 diabetes, revealed that L-Nateglinide has higher clearance and volume of distribution compared to Nateglinide. [] This suggests that the stereochemistry of Nateglinide significantly influences its pharmacological and pharmacokinetic properties.
Glibenclamide
Glibenclamide is a second-generation sulfonylurea drug commonly used in treating type 2 diabetes. [] It acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic beta-cell K(ATP) channel, leading to channel closure, membrane depolarization, and ultimately, insulin secretion. []
Relevance: Glibenclamide served as a reference compound in several studies investigating Nateglinide's mechanism of action. [, ] Although both drugs target the K(ATP) channel, Nateglinide exhibits a quicker onset and shorter duration of action than Glibenclamide, resulting in distinct insulin release characteristics. [] This difference in kinetics is attributed to Nateglinide's rapid association and dissociation from the SUR1 receptor compared to Glibenclamide's slower, longer-lasting interaction. [, , ]
Glimepiride
Glimepiride is another commonly prescribed sulfonylurea drug for managing type 2 diabetes. Like Glibenclamide, it binds to the SUR1 subunit of K(ATP) channels, stimulating insulin secretion. []
Relevance: Glimepiride was investigated alongside Nateglinide in a head-to-head comparison study involving patients with type 2 diabetes. [] This study revealed that while both drugs effectively lowered blood glucose levels, Nateglinide demonstrated a greater reduction in postprandial blood glucose and HbA1c levels compared to Glimepiride. This difference highlights the potential advantages of Nateglinide's rapid onset and short duration of action in managing postprandial hyperglycemia.
Repaglinide
Repaglinide, alongside Nateglinide, belongs to the meglitinide class of antidiabetic drugs. [, ] These drugs also target the SUR1 subunit of pancreatic beta-cell K(ATP) channels but differ subtly in their binding properties and pharmacokinetic profiles.
Relevance: Repaglinide serves as a crucial comparative agent in understanding Nateglinide's pharmacology. [, ] While both drugs share the same mechanism of action, Nateglinide exhibits a faster onset and shorter duration of action than Repaglinide, leading to more effective control of postprandial glucose spikes and reduced risk of hypoglycemia. [, , ] This difference in kinetics highlights the impact of subtle structural variations within the meglitinide class on their therapeutic profiles.
Mitiglinide
Mitiglinide, another member of the meglitinide family, exerts its antidiabetic effect by enhancing early-phase insulin secretion through interaction with K(ATP) channels in pancreatic beta-cells. []
Relevance: Mitiglinide's efficacy and safety were directly compared to Nateglinide in a prospective randomized multicenter trial involving Korean patients with type 2 diabetes. [] Results demonstrated that Mitiglinide effectively reduced HbA1c levels, with a similar magnitude of effect observed for Nateglinide. Importantly, both drugs exhibited comparable safety profiles. These findings suggest that Mitiglinide, like Nateglinide, holds promise as a glucose-lowering agent with potential cardioprotective benefits in managing type 2 diabetes.
Tolbutamide
Relevance: Tolbutamide was included in studies investigating the mechanism of Nateglinide's action on GLP-1 secretion. [] Despite sharing the ability to enhance insulin secretion, Tolbutamide did not stimulate GLP-1 release from human intestinal L cells, unlike Nateglinide. This finding suggests that Nateglinide might exert its antidiabetic effects through additional mechanisms beyond K(ATP) channel modulation in pancreatic beta-cells.
Metformin Hydrochloride
Metformin hydrochloride is a widely prescribed biguanide medication for managing type 2 diabetes. [] Its primary mechanism involves reducing hepatic glucose production and improving insulin sensitivity.
Relevance: Numerous studies have explored the combination of Metformin hydrochloride with Nateglinide for enhanced glycemic control. [, , , ] Clinical trials demonstrated that combining these drugs effectively controlled both fasting and postprandial glucose levels, highlighting the potential benefits of combining agents with complementary mechanisms of action in managing type 2 diabetes.
Source and Classification
Nateglinide is chemically known as N-[(trans-4-isopropyl cyclohexyl)-carbonyl]-D-phenylalanine. It belongs to the class of meglitinides, which are designed to mimic the physiological response of insulin secretion in the body. Unlike sulfonylureas, nateglinide has a rapid onset and short duration of action, making it particularly effective for controlling blood sugar spikes after meals.
Synthesis Analysis
The synthesis of nateglinide involves several steps starting from cumic acid. The process can be summarized as follows:
Hydrogenation: Cumic acid is hydrogenated in acetic acid under a pressure of 5 kg/cm² using an Adams catalyst (platinum dioxide) to produce a mixture of cis and trans isopropyl cyclohexyl carboxylic acids.
Esterification: The resulting acids are esterified with thionyl chloride and methanol to yield the corresponding esters.
Mixed Anhydride Formation: A mixed anhydride is formed by reacting the acid with an alkyl chloroformate in a ketonic solvent.
Coupling Reaction: This mixed anhydride is then reacted with D-phenylalanine to produce nateglinide.
Purification: The product can be purified through crystallization techniques involving solvents like petroleum ether and methylene chloride.
This method has been noted for its efficiency, yielding high purity (up to 99% by HPLC) and being commercially viable due to the use of inexpensive reagents.
Molecular Structure Analysis
Nateglinide has a complex molecular structure characterized by its unique functional groups:
Molecular Formula: C17H22N2O3
Molecular Weight: 290.37 g/mol
Structural Features: The molecule contains a cyclohexane ring substituted with an isopropyl group, a carbonyl group linked to D-phenylalanine, and exhibits chirality due to the presence of the D-amino acid component.
The structural analysis reveals that nateglinide can exist in different polymorphic forms, which can affect its solubility and bioavailability.
Chemical Reactions Analysis
Nateglinide participates in several chemical reactions that are significant for its pharmaceutical properties:
Acid-Base Reactions: Nateglinide can form salts with various bases, enhancing its solubility.
Cocrystallization: Recent studies have shown that nateglinide can form cocrystals with nicotinamide, improving its dissolution behavior and potentially enhancing absorption rates.
Hydrolysis: Under acidic or basic conditions, nateglinide may undergo hydrolysis, affecting its stability.
These reactions are crucial for optimizing the formulation and delivery of nateglinide in therapeutic applications.
Mechanism of Action
Nateglinide's mechanism of action primarily involves:
Insulin Secretion Stimulation: It binds to specific receptors on pancreatic beta cells, promoting insulin release in response to elevated blood glucose levels post-meal.
Rapid Onset: Due to its short half-life (approximately one hour), nateglinide acts quickly, making it suitable for controlling postprandial hyperglycemia.
This mechanism allows for flexible dosing around meal times, differentiating it from longer-acting agents like sulfonylureas.
Physical and Chemical Properties Analysis
The physical and chemical properties of nateglinide are essential for its formulation:
Appearance: White solid
Melting Point: 127 - 130 °C
Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.
Stability: Nateglinide is stable under normal storage conditions but sensitive to light and moisture.
These properties impact how nateglinide is formulated into tablets or other delivery systems.
Applications
Nateglinide is primarily used in diabetes management due to its rapid action profile:
Type 2 Diabetes Treatment: It is prescribed for patients who need control over postprandial glucose levels.
Combination Therapy: Often used alongside other antidiabetic medications to enhance glycemic control.
Research Applications: Studies continue into improving its formulation through cocrystallization and other methods to enhance solubility and bioavailability.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML-346 is an activator of the heat shock response that induces the expression of the heat shock proteins HSP70, HSP40, and HSP27.1 It induces the expression of the oxidative stress response genes HO1, GCLM, and BiP in mouse embryonic fibroblasts (MEFs) and pretreatment protects cells from severe heat shock-induced death and H2O2-induced apoptosis. It promotes folding of metastable proteins in models of conformational disease, including cellular models of Huntingtin aggregation and cystic fibrosis. It reduces aggregate formation in PC12 cells expressing human Huntingtin exon 1 containing a 74 glutamine expansion when used at a concentration of 10 µM. It also corrects trafficking of cystic fibrosis transmembrane conductance regulator proteins bearing the F508 deletion (ΔF508-CFTR) mutation carried by the majority of cystic fibrosis patients, leading to increased cell surface expression. ML346 is a Hsp70 activator and a Novel Modulator of Proteostasis for Protein Conformational Diseases. ML346 belongs to the barbituric acid scaffold. ML346 induces HSF-1-dependent chaperone expression and restores protein folding in conformational disease models. These effects are mediated by novel mechanisms involving FOXO, HSF-1, and Nfr-2.
ML-349 is a selective and reversible inhibitor of lysophospholipase 2 (LYPLA2; Kis = 230 and >10,000 nM for human recombinant LYPLA2 and LYPLA1, respectively). Treatment with ML-349 results in >95% inhibition of LYPLA2 with no change in the activity of 25 other serine hydrolases in BW5147 murine T cell hybridoma cells. ML-349 almost completely inhibits LYPLA2 in HEK293T and mouse T cells and in vivo in murine lung, heart, and kidneys. It partially inhibits LYPLA2 in murine brain. Novel Selective inhibitor of LYPLA2; Antagonist of the human trace amine associated receptor 1 (TAAR1) ML349 is a reversible APT2 inhibitor with Ki = 120 nM. ML349 is highly selective within the serine hydrolase enzyme family, it could still interact with other cellular targets. In human cell lysates, biotinylated-ML349 enriches a recurring set of proteins, including metabolite kinases and flavin-dependent oxidoreductases that are potentially enhanced by avidity-driven multimeric interactions. ML349 achieves target engagement and hydrolase selectivity in living mice.
ML350 , also known as CYM-50202, is an antagonist of KOR (IC50 = 12.6 nM) with good and moderate selectivity against the DOR and MOR. CYM-50202 displayed high solubility, an encouraging pharmacokinetic (PK) profile in rat, and excellent CNS penetration. Perhaps more importantly, CYM-50202
did not display long lasting pharmacodynamic effects observed with prototypical KOR antagonists.
Lysophospholipase 1 (LYPLA1) is a protein palmitoyl thioesterase responsible for depalmitoylation of the oncogene HRas. Palmitoylation of such oncogenes is thought to be required for trafficking and malignant transformation, making LYPLA1 a target for downregulating oncogenic signaling. ML-348 is a reversible LYPLA1 inhibitor with an IC50 value of 210 nM. It is 14-fold selective for LYPLA1 over LYPLA2 (IC50 = >3,000) and demonstrates little activity against a panel of more than 20 other serine hydrolases (IC50s = >10,000). ML348, also known as CID 3238952; SID 160654487, is a reversible LYPLA1 inhibitor with an IC50 value of 210 nM. Multiple oncogenes, including HRAS and SRC, require palmitoylation for malignant transformation. Lysophospholipase 1 (LYPLA1) has been identified as a candidate protein palmitoyl thioesterase responsible for HRAS depalmitoylation in mammalian cells.
Lipoxygenases (LOs) are non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids to generate unsaturated fatty acid hydroperoxides. The immediate products of 15-LO fatty acid oxidation act as mediators in inflammation, thrombosis, and cancer. ML351 is an inhibitor of human reticulocyte 15-LO-1 (IC50 = 200 nM) with >250-fold selectivity over the related enzymes 5-LO, platelet 12-LO, 15-LO-2, ovine COX-1, and human COX-2.3,4 ML351 was shown to be protective against oxidative glutamate toxicity in mouse neuronal HT-22 cells and significantly reduced infarct size in an in vivo mouse model for ischemic stroke. ML 351 is a selective 12/15 LOX inhibitor that is active in vivo.
ML-352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively. It is selective for CHT over dopamine, norepinephrine, and serotonin transporters in HEK293 cells expressing human transporters when used at a concentration of 5 μM as well as a panel of 68 G protein-coupled receptors, ion channels, and transporters when used at a concentration of 10 μM. ML-352 (5 μM) increases cell surface expression of CHT without affecting total protein levels. ML352 is a noncompetitive inhibitor of the presynaptic choline transporter.